molecular formula C22H20N2O7 B2651455 ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-84-0

ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No. B2651455
CAS RN: 884214-84-0
M. Wt: 424.409
InChI Key: HFYPAEFERNUPJG-UHFFFAOYSA-N
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Description

The compound “ethyl 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-8’H-spiro[indoline-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate” is a complex organic molecule. It belongs to the class of spiro heterocycles, which are characterized by having two rings sharing the same atom . Spiro heterocycles such as this one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds has been achieved via ultrasound-assisted organocatalytic domino, four-component reactions . The process demonstrates various advantages, including high yields, short reaction times, and simple workup .


Chemical Reactions Analysis

The compound can be synthesized through multicomponent reactions involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile . These reactions are typically catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA) .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis, characterization, and thermal decomposition of a closely related spiro-oxindole derivative, demonstrating the compound's stability and decomposition mechanism under specific conditions. This research provides insights into the structural and thermal properties of such complex molecules, which can be critical for their application in material science and pharmaceutical research (G. Nalini et al., 2019).

Heterocyclization and Crystal Structure

Another study elaborates on the three-component spiro heterocyclization process involving 1H-pyrrole-2,3-diones, leading to the formation of structurally unique ethyl 2-amino-3-cyano spiro compounds. The crystal and molecular structure of one such compound was determined, contributing to the understanding of the molecular architecture and potential interactions of these compounds in biological systems (M. V. Dmitriev et al., 2015).

One-Pot Reaction Synthesis

The utility of a one-pot, three-component reaction in synthesizing spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones was described, highlighting a method that yields these compounds under reflux conditions. This synthesis route emphasizes the efficiency and practicality of producing spiro compounds, which could have various applications ranging from materials science to drug discovery (Abbas Rahmati et al., 2014).

Corrosion Inhibition

Research on pyran derivatives for acid corrosion revealed that such compounds could significantly inhibit corrosion in mild steel. This suggests a potential application of spiro-pyrano compounds in industrial settings where corrosion resistance is crucial (J. Saranya et al., 2020).

Sonochemistry in Organic Synthesis

A study demonstrated the use of sonochemistry in an organocatalytic domino reaction for the synthesis of spiro-pyrano compounds. This method shows the potential of ultrasound in enhancing chemical reactions, providing a more sustainable and efficient approach to synthesizing medicinally relevant compounds (Biplob Borah et al., 2022).

Future Directions

Spiro heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Future research could focus on exploring the therapeutic properties of this compound and developing efficient synthetic methodologies for its production .

properties

IUPAC Name

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-3-9-24-14-8-6-5-7-13(14)22(21(24)28)16(20(27)29-4-2)19(23)31-17-15(26)10-12(11-25)30-18(17)22/h3,5-8,10,25H,1,4,9,11,23H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPAEFERNUPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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